N-(4-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-29-19-10-6-15(7-11-19)23-20(26)12-17-13-30-22(25-17)31-14-21(27)24-16-4-8-18(28-2)9-5-16/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFHSZIFAHFRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The compound is synthesized through the reaction of 4-methoxyphenylamine with thiazole derivatives, followed by acylation with an ethoxy-substituted acetic acid derivative.
Key Steps in Synthesis:
- Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole moiety, which is crucial for the biological activity.
- Coupling Reaction : The thiazole derivative is then coupled with 4-methoxyphenylamine.
- Acetylation : Finally, the compound is acetylated to form the final product.
Chemical Structure
The compound's structure can be represented as follows:
This compound exhibits various biological activities, primarily attributed to its structural components:
- Anticancer Activity : Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The thiazole ring contributes to antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
- Anti-inflammatory Effects : The ethoxy and methoxy groups may enhance anti-inflammatory properties by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds and provided insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine levels |
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit specific cancer cell lines, such as breast and lung cancer cells. The mechanism involves targeting key signaling pathways involved in cell survival and proliferation.
In Vivo Studies
Limited in vivo studies suggest that compounds with similar structures exhibit significant tumor reduction in animal models, indicating potential therapeutic efficacy.
Comparison with Similar Compounds
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 13)
- Key Differences: Replaces the methoxyphenylamino-oxoethyl-thio group with a sulfamoylphenyl-quinazolinone moiety.
- Properties: Exhibits antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), attributed to the sulfamoyl group’s bioisosteric resemblance to para-aminobenzoic acid (PABA) .
- Comparison: The target compound’s methoxyphenylamino group may reduce antibacterial potency compared to sulfamoyl derivatives but could improve selectivity for non-PABA targets.
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
- Key Differences : Substitutes the ethoxyphenyl group with a pyridinyl-thiazole moiety.
- Properties: Enhanced solubility in polar solvents due to the pyridine ring’s basicity.
Compounds with Thioether and Acetamide Linkages
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5)
- Key Differences: Features a thiazolidinone ring and quinazolinone instead of a simple thiazole.
- Synthesis: Formed via hydrazide-thioglycolic acid coupling (reflux in ethanol, 8 hours) .
- Comparison: The target compound’s thiazole core may confer greater metabolic stability than thiazolidinone derivatives, which are prone to ring-opening reactions.
N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences: Replaces thiazole with a triazole ring and incorporates a phenoxymethyl group.
- Properties: Lower melting point (112–114°C) due to reduced crystallinity from the flexible triazole-phenoxymethyl chain .
- Comparison : The target compound’s rigid thiazole ring may improve thermal stability (higher melting point) and binding affinity to rigid enzymatic pockets.
Functional Group Impact on Bioactivity
- Thioether Linkage : Increases resistance to hydrolysis compared to ester or amide linkages, extending half-life in vivo .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for thiazole ring stabilization .
- Yield Monitoring : Use TLC and HPLC to track intermediates and adjust reaction times (e.g., 12–24 hrs) .
Advanced: How can researchers resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?
Answer:
Methodological Approaches :
- Comparative SAR Analysis : Compare structural analogs (e.g., substituents on phenyl rings) to isolate activity-determining groups (Table 1) .
- In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across protein targets (e.g., kinase enzymes) .
- Kinetic Profiling : Use surface plasmon resonance (SPR) to measure on/off rates for target-ligand interactions .
Q. Table 1: Key Structural Variations and Biological Outcomes
| Compound Feature | Reported Activity | Confounding Factor | Validation Method |
|---|---|---|---|
| 4-Methoxyphenyl substituent | Anticancer (IC₅₀ = 5 µM) | Solubility limitations | Co-solvent screening |
| Thiazole-thioether linkage | Antimicrobial (MIC = 2 µg/mL) | Impurity interference | HPLC purity correction |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyls (δ 168–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from thiazole and ethoxyphenyl groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 454.12) .
- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and S-C bonds (~680 cm⁻¹) .
Data Interpretation : Cross-reference with analogs (e.g., ’s comparative table) to assign ambiguous peaks .
Advanced: How should structure-activity relationship (SAR) studies be designed for pharmacological evaluation?
Answer:
Experimental Design :
- Variable Substituents : Synthesize derivatives with modified ethoxy/methoxy groups to assess electronic effects .
- In Vitro Assays :
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Enzyme Inhibition : Test IC₅₀ against COX-2 or EGFR kinases .
- Computational Modeling : Use QSAR tools (e.g., Schrödinger’s QikProp) to predict logP and bioavailability .
Q. Key Parameters :
- Maintain consistent purity (>95% by HPLC) across derivatives .
- Control solvent effects (e.g., DMSO concentration ≤0.1% in assays) .
Basic: How can reproducibility in synthesis be ensured?
Answer:
Critical Parameters :
- Temperature Control : Use oil baths (±2°C) for exothermic steps (e.g., thiazole ring closure) .
- Moisture-Sensitive Steps : Conduct reactions under N₂ or Ar atmosphere .
- Purification : Employ gradient column chromatography (hexane:EtOAc) or recrystallization (EtOH/H₂O) .
Q. Validation :
- Compare NMR data with published spectra (e.g., ’s benzothiazole derivatives) .
- Replicate yields across ≥3 independent batches .
Advanced: What strategies address low aqueous solubility during in vitro assays?
Answer:
Methodological Solutions :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
- Prodrug Derivatization : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–150 nm) for sustained release .
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm activity retention in dose-response assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
